ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a useful research compound. Its molecular formula is C21H17F3N4O3S2 and its molecular weight is 494.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a thiazole moiety, which are known for their biological significance. The presence of trifluoromethyl groups is also noteworthy, as these groups can enhance the lipophilicity and overall biological activity of compounds.
Antibacterial Activity
Research indicates that derivatives of triazole and thiazole compounds exhibit significant antibacterial properties. This compound has been tested against various bacterial strains:
Bacterial Strain | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 6.25 | |
Escherichia coli | 12.5 | |
Pseudomonas aeruginosa | 25 | |
Klebsiella pneumoniae | 12.5 |
The compound demonstrated varying degrees of effectiveness against these strains, with the lowest minimum inhibitory concentration (MIC) observed against Staphylococcus aureus.
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity:
The compound exhibited potent antifungal properties, particularly against Fusarium oxysporum, suggesting its potential application in agricultural settings as a fungicide.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : The triazole ring may inhibit enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the trifluoromethyl group may contribute to membrane disruption in both bacteria and fungi.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings indicated that modifications at the phenyl ring significantly enhanced activity against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Fungal Inhibition Assays : Another study focused on the antifungal activity of thiazole derivatives against various fungal pathogens. The results showed that compounds with similar structural motifs to this compound exhibited MIC values comparable to established antifungal agents like fluconazole .
Properties
IUPAC Name |
ethyl 2-[[5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N4O3S2/c1-2-31-18(29)12-32-19-26-25-17(11-27-15-8-3-4-9-16(15)33-20(27)30)28(19)14-7-5-6-13(10-14)21(22,23)24/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJHNIWLYKGLQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.